molecular formula C12H10FNO4 B2957605 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 931377-09-2

4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid

Cat. No.: B2957605
CAS No.: 931377-09-2
M. Wt: 251.213
InChI Key: LZGUJDYMYQPFEI-UHFFFAOYSA-N
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Description

4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a chemical compound with the molecular formula C12H10FNO4 and a molecular weight of 251.21 g/mol . This compound is characterized by the presence of a fluorophenoxy group attached to a methylisoxazole carboxylic acid structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves the reaction of 4-fluorophenol with methylisoxazole carboxylic acid under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the isoxazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[(4-fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO4/c1-7-10(11(12(15)16)14-18-7)6-17-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGUJDYMYQPFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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